molecular formula C17H28O2Si B11837500 Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- CAS No. 199010-87-2

Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-

Cat. No.: B11837500
CAS No.: 199010-87-2
M. Wt: 292.5 g/mol
InChI Key: IBJUBWAEXUUELE-UHFFFAOYSA-N
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Description

1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C17H28O2Si. It is known for its unique structure, which includes a triisopropylsilyl group attached to a phenyl ring via an ether linkage. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with triisopropylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule .

Comparison with Similar Compounds

  • 1-(2-((Trimethylsilyl)oxy)phenyl)ethanone
  • 1-(2-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
  • 1-(2-((Triethylsilyl)oxy)phenyl)ethanone

Uniqueness: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups. This makes it particularly useful in complex organic syntheses where selective protection is required .

Biological Activity

Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- (commonly referred to as 1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone) is a chemical compound characterized by its unique siloxane structure and aromatic properties. With the molecular formula C17H28O2Si and a molecular weight of approximately 292.49 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a tris(1-methylethyl)silyl group that enhances its solubility and stability compared to simpler acetophenones. The presence of the phenolic oxygen and carbonyl groups allows for significant chemical reactivity, including nucleophilic substitution and electrophilic aromatic substitution reactions.

PropertyValue
Molecular FormulaC17H28O2Si
Molecular Weight292.49 g/mol
SolubilityHigh (due to siloxane)
ReactivityNucleophilic/Electrophilic

Research indicates that compounds similar to Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- can interact with various biomolecules, influencing protein and enzyme activities. The mechanisms of action may involve:

  • Binding to Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, altering their activity.
  • Cellular Interaction : Studies suggest potential interactions with cellular membranes, affecting permeability and transport mechanisms.

Case Studies

  • Anticancer Activity : In vitro studies have shown that structurally related acetophenones exhibit cytotoxic effects on cancer cell lines. For instance, thiosemicarbazone derivatives derived from acetophenones were evaluated for their ability to induce apoptosis in K562 cells, demonstrating dose-dependent effects on cell viability .
  • Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial activity. A study on steroidal thiosemicarbazone derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that Ethanone may possess similar properties due to its structural characteristics.

Binding Affinities

Molecular docking studies have been employed to predict binding affinities of Ethanone with various biological targets. These studies are crucial for understanding the potential therapeutic applications of the compound.

Table 2: Binding Affinities of Related Compounds

Compound NameTarget ProteinBinding Affinity (kcal/mol)
2-Bromo-1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanoneEnzyme X-8.5
CuminoneReceptor Y-7.8
Benzoylbenzophenone thiosemicarbazoneCathepsin L-9.0

Properties

CAS No.

199010-87-2

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

1-[2-tri(propan-2-yl)silyloxyphenyl]ethanone

InChI

InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-11-9-8-10-16(17)15(7)18/h8-14H,1-7H3

InChI Key

IBJUBWAEXUUELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(=O)C

Origin of Product

United States

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